4-Phenyl-1,3-dioxan-5-amine
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Overview
Description
4-Phenyl-1,3-dioxan-5-amine is an organic compound with the molecular formula C10H13NO2 It is a derivative of dioxane, featuring a phenyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3-dioxan-5-amine typically involves the reaction of phenylamine with 1,3-dioxane derivatives. One common method is the condensation reaction between phenylamine and 1,3-dioxane in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenyl oxides or quinones.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenyl-1,3-dioxan-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-dioxane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,3-Dioxan-5-amine: Lacks the phenyl group, affecting its chemical properties and applications.
Phenylamine: Lacks the dioxane ring, resulting in different reactivity and applications.
Uniqueness
4-Phenyl-1,3-dioxan-5-amine is unique due to the presence of both the phenyl group and the dioxane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
CAS No. |
78021-92-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-phenyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C10H13NO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
InChI Key |
KNURWXWPWSONGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OCO1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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